molecular formula C12H13N3O4 B5739967 4-(3-nitrobenzoyl)-1-piperazinecarbaldehyde

4-(3-nitrobenzoyl)-1-piperazinecarbaldehyde

Cat. No. B5739967
M. Wt: 263.25 g/mol
InChI Key: MVZOYWTXYKOPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-nitrobenzoyl)-1-piperazinecarbaldehyde is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 4-(3-nitrobenzoyl)-1-piperazinecarbaldehyde involves the binding of the compound to the active site of the enzyme. This binding leads to the inhibition of the enzyme's activity, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-nitrobenzoyl)-1-piperazinecarbaldehyde depend on the specific enzyme that is inhibited. For example, inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. Inhibition of butyrylcholinesterase can lead to the accumulation of certain toxins in the body, which can have harmful effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-nitrobenzoyl)-1-piperazinecarbaldehyde in lab experiments is its ability to selectively inhibit certain enzymes. This can allow researchers to study the specific effects of enzyme inhibition on various physiological processes. However, a limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of 4-(3-nitrobenzoyl)-1-piperazinecarbaldehyde. One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its effects on other enzymes and physiological processes. Additionally, research can be done to optimize the synthesis method and improve the compound's properties for use in lab experiments.
Conclusion:
In conclusion, 4-(3-nitrobenzoyl)-1-piperazinecarbaldehyde is a compound that has shown promising results in various scientific research applications. Its ability to selectively inhibit certain enzymes can allow researchers to study the specific effects of enzyme inhibition on various physiological processes. However, its potential toxicity can limit its use in certain experiments. Further research is needed to fully understand the compound's potential therapeutic applications and effects on physiological processes.

Synthesis Methods

The synthesis of 4-(3-nitrobenzoyl)-1-piperazinecarbaldehyde can be achieved by reacting 3-nitrobenzoyl chloride with 1-piperazinecarboxaldehyde in the presence of a base. The reaction yields a yellow solid that can be purified through recrystallization.

Scientific Research Applications

4-(3-nitrobenzoyl)-1-piperazinecarbaldehyde has been used in various scientific research applications. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

4-(3-nitrobenzoyl)piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c16-9-13-4-6-14(7-5-13)12(17)10-2-1-3-11(8-10)15(18)19/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZOYWTXYKOPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201711
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-Nitro-benzoyl)-piperazine-1-carbaldehyde

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